molecular formula C43H45P3Si B14417174 [(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane) CAS No. 86105-82-0

[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)

Cat. No.: B14417174
CAS No.: 86105-82-0
M. Wt: 682.8 g/mol
InChI Key: NHYGRNPUHPLNMF-UHFFFAOYSA-N
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Description

Methyltris[2-(diphenylphosphino)ethyl]silane is a compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of three diphenylphosphinoethyl groups attached to a central silicon atom. This compound is known for its applications in catalysis and organic synthesis due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltris[2-(diphenylphosphino)ethyl]silane typically involves the reaction of chloromethylsilane with diphenylphosphinoethyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

ClCH3Si+3LiPPh2CH2CH2LiMeSi[PPh2CH2CH2]3+3LiCl\text{ClCH}_3\text{Si} + 3 \text{LiPPh}_2\text{CH}_2\text{CH}_2\text{Li} \rightarrow \text{MeSi[PPh}_2\text{CH}_2\text{CH}_2]_3 + 3 \text{LiCl} ClCH3​Si+3LiPPh2​CH2​CH2​Li→MeSi[PPh2​CH2​CH2​]3​+3LiCl

Industrial Production Methods

Industrial production of Methyltris[2-(diphenylphosphino)ethyl]silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyltris[2-(diphenylphosphino)ethyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The silicon atom can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted silanes.

Scientific Research Applications

Methyltris[2-(diphenylphosphino)ethyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyltris[2-(diphenylphosphino)ethyl]silane primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The diphenylphosphinoethyl groups provide steric and electronic properties that enhance the reactivity and selectivity of the metal center.

Comparison with Similar Compounds

Similar Compounds

    Tris[2-(diphenylphosphino)ethyl]phosphine: Similar in structure but with a phosphorus atom instead of silicon.

    Bis[2-(diphenylphosphino)ethyl]phenylphosphine: Contains two diphenylphosphinoethyl groups and a phenyl group attached to phosphorus.

    1,1,1-Tris(diphenylphosphinomethyl)ethane: Contains three diphenylphosphinomethyl groups attached to an ethane backbone.

Uniqueness

Methyltris[2-(diphenylphosphino)ethyl]silane is unique due to the presence of a silicon atom, which imparts different electronic properties compared to its phosphorus analogs. This uniqueness makes it particularly effective in certain catalytic applications where silicon’s properties are advantageous.

Properties

CAS No.

86105-82-0

Molecular Formula

C43H45P3Si

Molecular Weight

682.8 g/mol

IUPAC Name

2-[bis(2-diphenylphosphanylethyl)-methylsilyl]ethyl-diphenylphosphane

InChI

InChI=1S/C43H45P3Si/c1-47(35-32-44(38-20-8-2-9-21-38)39-22-10-3-11-23-39,36-33-45(40-24-12-4-13-25-40)41-26-14-5-15-27-41)37-34-46(42-28-16-6-17-29-42)43-30-18-7-19-31-43/h2-31H,32-37H2,1H3

InChI Key

NHYGRNPUHPLNMF-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(CCP(C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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